azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 6, a 3-methyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 1. The azepan-1-yl(methanone) group at position 4 introduces a seven-membered lactam ring, likely enhancing lipophilicity and influencing binding interactions. The sulfone group (1,1-dioxide) in the tetrahydrothiophene substituent may improve solubility and metabolic stability compared to non-oxidized thiophene derivatives .
Properties
IUPAC Name |
azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-15-20-17(22(27)25-9-4-2-3-5-10-25)13-18(19-7-6-11-30-19)23-21(20)26(24-15)16-8-12-31(28,29)14-16/h6-7,11,13,16H,2-5,8-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSFWWFEPXSBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues of Pyrazolo[3,4-b]pyridine Derivatives
Substituent Analysis
- Core Structure: The pyrazolo[3,4-b]pyridine scaffold is shared with compounds in and . However, substituent diversity significantly alters properties: Position 1: The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from analogs like 7b (), which has a 3,4-dimethyl-thieno[2,3-b]thiophene group. The sulfone enhances polarity compared to thiophene derivatives .
Physicochemical Properties
Spectroscopic and Analytical Data
- IR/NMR: The target compound’s sulfone group would exhibit strong IR absorption near 1300–1150 cm⁻¹ (S=O stretching), absent in non-sulfone analogs like 7b . The azepan-1-yl group would show distinct $ ^1H $-NMR signals for cyclic amine protons (~δ 3.0–3.5 ppm), contrasting with aromatic protons in 7b (δ 7.3–7.6 ppm) .
- Mass Spectrometry :
- The molecular ion peak (M⁺) for the target compound is expected near m/z 529, differing from 7b (M⁺ = 538) and 10 (, M⁺ = 604) due to substituent variations .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing the pyrazolo[3,4-b]pyridine core with sulfone and thiophene substituents, and how can reaction conditions be optimized?
- Methodological Answer : The pyrazolo[3,4-b]pyridine core requires sequential functionalization of the tetrahydrothiophene sulfone and thiophene groups. Challenges include regioselectivity during cyclization and oxidation stability of the sulfone group. Optimize using Pd-catalyzed cross-coupling for thiophene introduction (50–80°C, DMF solvent) and controlled oxidation with mCPBA (meta-chloroperbenzoic acid) to avoid over-oxidation . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Thiophene protons at δ 7.2–7.5 ppm (multiplet), pyrazole-CH₃ at δ 2.4 ppm (singlet) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfone (SO₂) carbons at 45–55 ppm .
- MS : Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated via HRMS) .
- IR : Sulfone S=O stretches at 1150–1300 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound, given its toxicity profile?
- Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in airtight containers at –20°C. Emergency protocols include immediate decontamination with 5% NaHCO₃ for spills and medical consultation for exposure .
Advanced Research Questions
Q. How does the electronic environment of the thiophene and sulfone groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient sulfone enhances electrophilicity at the pyridine C4 position, facilitating Suzuki-Miyaura couplings. Thiophene’s π-electron density directs regioselectivity in Buchwald-Hartwig aminations. Use DFT calculations (B3LYP/6-31G*) to map electron density distributions and predict reactive sites . Validate with kinetic studies (e.g., varying Pd(OAc)₂ catalyst loadings from 1–5 mol%) .
Q. What computational methods can predict the compound’s binding affinity to kinase targets, and how can these models be validated experimentally?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., JAK2 kinase) to assess binding poses. Focus on hydrogen bonding with azepane’s NH and π-π stacking with thiophene .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
- Validation : Compare computational ΔG values with SPR (surface plasmon resonance) binding assays (KD measurements) .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HepG2) with matched passage numbers.
- Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to internal benchmarks (e.g., β-actin for Western blots) .
- Perform meta-analyses using tools like RevMan to assess heterogeneity across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
